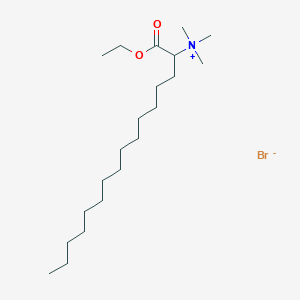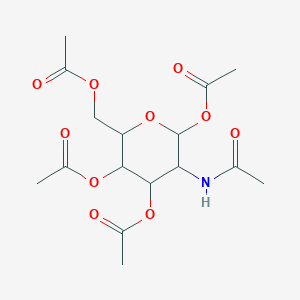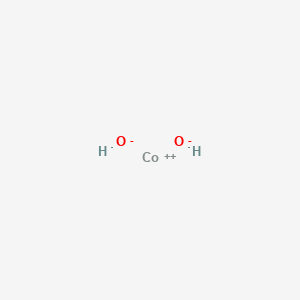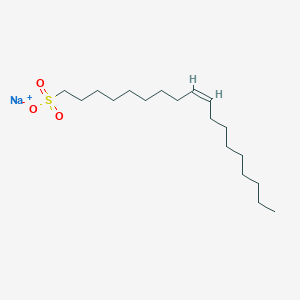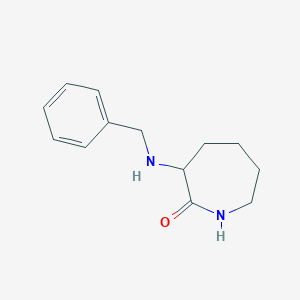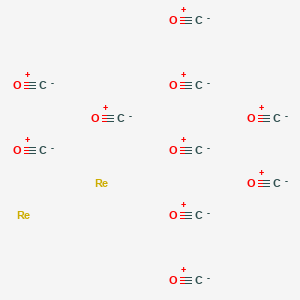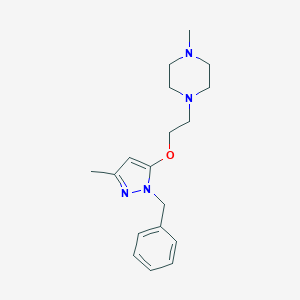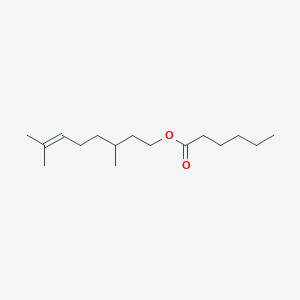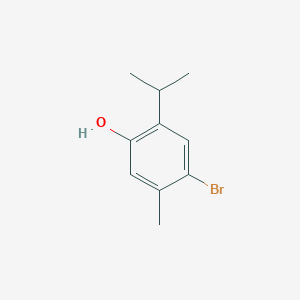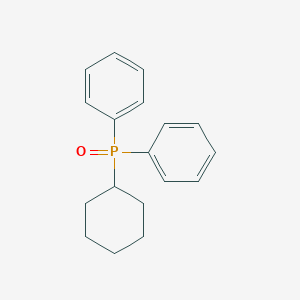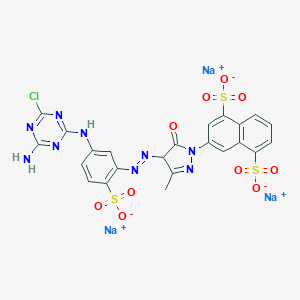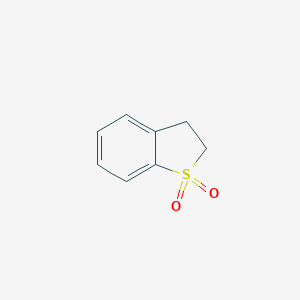
1,4-Dibromo-2,3-epoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,3-epoxybutane (DBEB) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that is used as a cross-linking agent, a mutagen, and a carcinogen. DBEB is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, ethanol, and ether. DBEB is primarily used in research laboratories for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,3-epoxybutane is not fully understood. It is believed that 1,4-Dibromo-2,3-epoxybutane reacts with nucleophilic groups such as amino and sulfhydryl groups in proteins and nucleic acids to form covalent bonds. This results in the cross-linking of biomolecules and the induction of mutations in DNA. The exact mechanism of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane is still under investigation.
Efectos Bioquímicos Y Fisiológicos
1,4-Dibromo-2,3-epoxybutane has been shown to have toxic effects on living organisms. It is a potent mutagen and carcinogen. Exposure to 1,4-Dibromo-2,3-epoxybutane can lead to DNA damage, chromosomal aberrations, and tumor formation. 1,4-Dibromo-2,3-epoxybutane has also been shown to have neurotoxic effects on animals. It can cause seizures, tremors, and other neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dibromo-2,3-epoxybutane is a versatile reagent that is widely used in scientific research. Its ability to cross-link biomolecules and induce mutations in DNA makes it a valuable tool in genetic and cancer research. However, its toxicity and potential for carcinogenesis limit its use in certain experiments. Careful handling and disposal of 1,4-Dibromo-2,3-epoxybutane are necessary to minimize the risk of exposure to researchers and the environment.
Direcciones Futuras
There are several future directions for the use of 1,4-Dibromo-2,3-epoxybutane in scientific research. One area of interest is the development of new cross-linking agents that are less toxic and more specific in their binding to biomolecules. Another area of interest is the investigation of the mechanisms of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane. This could lead to the development of new cancer therapies that target the specific pathways involved in 1,4-Dibromo-2,3-epoxybutane-induced carcinogenesis. Additionally, the use of 1,4-Dibromo-2,3-epoxybutane in the synthesis of new compounds for pharmaceutical and industrial applications is an area of ongoing research.
Métodos De Síntesis
1,4-Dibromo-2,3-epoxybutane is synthesized by the reaction of 1,4-dibromobutane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature under an inert atmosphere. The product is then purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,3-epoxybutane is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins, nucleic acids, and other biomolecules. 1,4-Dibromo-2,3-epoxybutane is also used as a mutagen in genetic research. It is used to induce mutations in DNA to study the effects of genetic changes on biological processes. 1,4-Dibromo-2,3-epoxybutane is also used as a carcinogen in cancer research. It is used to induce tumors in animals to study the mechanisms of carcinogenesis.
Propiedades
Número CAS |
14396-64-6 |
|---|---|
Nombre del producto |
1,4-Dibromo-2,3-epoxybutane |
Fórmula molecular |
C4H6Br2O |
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
2,3-bis(bromomethyl)oxirane |
InChI |
InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
Clave InChI |
RBAKDFDWMGKHAW-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CBr)Br |
SMILES canónico |
C(C1C(O1)CBr)Br |
Sinónimos |
1,4-DIBROMO-2,3-EPOXYBUTANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



